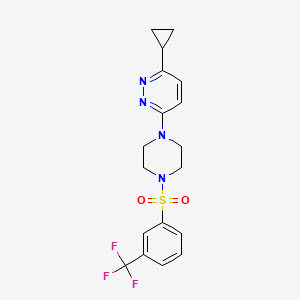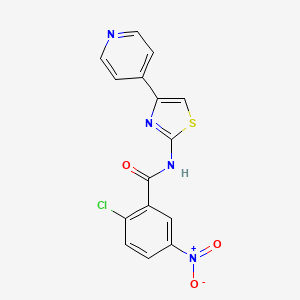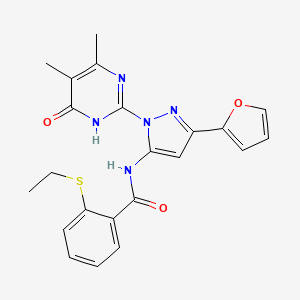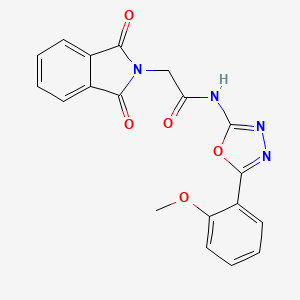![molecular formula C22H26N6O4S B2525745 3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019104-56-3](/img/structure/B2525745.png)
3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be related to the field of medicinal chemistry, given its structural features which include a piperazine ring and multiple heterocyclic components. The presence of a sulfonyl group and a pyridazine ring suggests potential biological activity, which could be explored for antimicrobial or receptor antagonist properties.
Synthesis Analysis
The synthesis of related pyridazine derivatives has been described in the literature. For instance, sulfonamide and amide derivatives containing a piperazine ring and an imidazo[1,2-b]pyridazine moiety have been synthesized through a multi-step process. This involves the initial formation of 6-chloro-2-substituted aryl(imidazo[1,2-b]pyridazine derivatives, followed by reaction with homopiperazine and subsequent reaction with acid chloride or sulfonyl chloride in the presence of triethylamine and dichloromethane . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound includes several notable features: a piperazine ring known for its versatility in drug design, a sulfonyl group which is a common moiety in sulfonamide drugs, and a pyridazine ring which is a core structure in various pharmacologically active compounds. The presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety adds to the complexity of the molecule and could influence its binding properties .
Chemical Reactions Analysis
The reactivity of similar pyridazine derivatives has been explored. For example, the reaction of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid hydrazide with various reagents leads to the formation of different heterocyclic compounds, such as 1,3,4-oxadiazole, 1,2,4-triazole, and thiadiazole derivatives . These reactions typically involve cyclodehydration or interaction with carbon disulfide and hydrazine hydrate. The compound may undergo similar reactions due to the presence of reactive functional groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds with piperazine rings have been characterized by elemental analysis, 1H NMR, and LCMS . These techniques can provide insights into the purity, molecular structure, and mass of the compound. Additionally, the genotoxicity of a structurally related compound with a piperazine moiety has been investigated, revealing the potential for bioactivation and the formation of reactive intermediates such as glyoxal . Modifications to the piperazine ring have been made to mitigate such genotoxicity, which is an important consideration in the development of new pharmaceuticals .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Sulfonamide Derivatives of Heterocyclic Compounds : Sulfonamide derivatives containing heterocyclic compounds, like 3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, are explored for specific biological activities. They are known for their role as inhibitors of human carbonic anhydrases, which are vital in various biochemical processes. Their complex heterocyclic structures increase their binding ability to active sites of enzymes and their subsequent inhibition (Komshina et al., 2020).
Therapeutic Potential and Antimicrobial Properties
- Antimicrobial and Antifungal Activity : Compounds containing sulfonamide and piperazine structures, including our compound of interest, have been studied for their in vitro antimicrobial activities against various bacterial strains like Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli. These compounds have also shown potential in antifungal and antimalarial activities (Bhatt et al., 2016).
Chemical Synthesis and Modification
- Synthesis of Heterocyclic Systems : The synthesis of similar heterocyclic systems involves complex chemical reactions, indicating the intricate nature of creating compounds like 3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine. These processes are important for developing substances with anticipated biological activities (Youssef et al., 2005).
Propriétés
IUPAC Name |
3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-15-16(2)25-28(17(15)3)22-7-6-21(23-24-22)26-8-10-27(11-9-26)33(29,30)18-4-5-19-20(14-18)32-13-12-31-19/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORPIGRRAGQPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)





![2-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2525672.png)
![3'-(3-Fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2525673.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2525674.png)
![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)


![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
